Cas no 82564-12-3 ((2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name))

(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name) structure
82564-12-3 structure
Nombre del producto:(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name)
Número CAS:82564-12-3
MF:C25H36O11
Megavatios:512.54674911499
CID:1806226
PubChem ID:6440702

(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name) Propiedades químicas y físicas

Nombre e identificación

    • (2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name)
    • LogP
    • (2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate
    • [(2S,3S,4R,5R,6S)-6-[[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxy-2-(hydroxymethyl)oxan-2-yl] (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate
    • Amareloside
    • 82564-12-3
    • beta-D-Glucopyranoside, 5-((8-hydroxy-2,6-dimethyl-1-oxo-2,6-octadienyl)oxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)cyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5beta(2E,6E),7aalpha))-
    • 6-Epiaucubin 8-hydroxy-2,6-dimethyl-2,6-octadienoate
    • Renchi: InChI=1S/C25H36O11/c1-13(6-8-26)4-3-5-14(2)23(32)34-17-10-15(11-27)19-16(17)7-9-33-24(19)36-25-22(31)21(30)20(29)18(12-28)35-25/h5-7,9-10,16-22,24-31H,3-4,8,11-12H2,1-2H3
    • Clave inchi: XFXKHZQKQMNRDM-UHFFFAOYSA-N
    • Sonrisas: C\C(CC\C=C(\C)C(=O)OC1C=C(CO)C2C1C=COC2OC1OC(CO)C(O)C(O)C1O)=C/CO |c:18,t:11|

Atributos calculados

  • Calidad precisa: 512.22576196g/mol
  • Masa isotópica única: 512.22576196g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 36
  • Cuenta de enlace giratorio: 11
  • Complejidad: 888
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.4
  • Superficie del Polo topológico: 175Ų

Related Articles

Artículos recomendados

Proveedores recomendados
江苏科伦多食品配料有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
江苏科伦多食品配料有限公司
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Chong Da Prostaglandin Fine Chemicals Co., Ltd.